5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Overview
Description
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a benzamide core substituted with methyloxy and phenylmethyl groups, along with a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of Methyloxy and Phenylmethyl Groups: The methyloxy group can be introduced via methylation reactions using methyl iodide and a base. The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyloxy group can be oxidized to form a methoxy group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Methyloxy)-2-[(phenylmethyl)oxy]benzamide: Lacks the pyridinyl group, which may affect its biological activity.
2-[(Phenylmethyl)oxy]-N-3-pyridinylbenzamide: Lacks the methyloxy group, potentially altering its chemical reactivity.
5-(Methyloxy)-N-3-pyridinylbenzamide: Lacks the phenylmethyl group, which may influence its interaction with molecular targets.
Uniqueness
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-10-19(25-14-15-6-3-2-4-7-15)18(12-17)20(23)22-16-8-5-11-21-13-16/h2-13H,14H2,1H3,(H,22,23) |
InChI Key |
GXCORBHGAGBVSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.